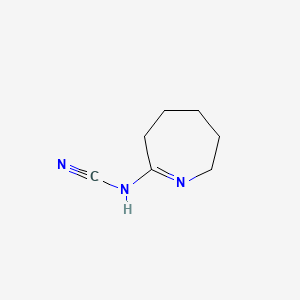

Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-

Description

Tautomerism of Cyanamide

Cyanamide, a compound with the formula NH2CN, has been extensively studied since its first synthesis in 1851. The tautomeric nature of cyanamide involves two structures: NH2CN and NH : C : NH. The equilibrium between these isomers is significantly skewed towards the cyanide structure, as indicated by the compound's physical properties. This tautomeric behavior is a fundamental aspect of cyanamide's chemistry and has implications for its reactivity and applications .

Synthesis Analysis

The synthesis of cyanamide derivatives has been explored in various studies. For instance, the reaction of cyanogen azide with N-substituted-1,2-dihydropyridines has been investigated, leading to the formation of tetrahydropyridylidene-4-cyanamides. This reaction has been shown to produce a mixture of stereoisomers, and in some cases, unexpected products such as 2,7-diazabicyclo[4.1.0]hept-4-ene and 2-diazo-1,2,3,6-tetrahydropyridylidene-3-cyanamide. The mechanisms for these reactions have been discussed, providing insight into the reactivity of cyanamide derivatives .

Molecular Structure Analysis

The molecular structure of cyanamide derivatives can be complex, as demonstrated by the synthesis of compounds containing tetrazole and/or cyanamide moieties. These compounds have been characterized using spectroscopic methods and elemental analyses, confirming their structures. The design of these molecules is often driven by their potential biological activities, such as inhibition of the cyclooxygenase-2 enzyme .

Chemical Reactions Analysis

Cyanamides are versatile in chemical reactions due to their amino and cyano functionalities. They have been used in the synthesis of pharmaceuticals, agricultural chemicals, health products, and materials. The past two decades have seen significant advances in the development of synthetic methods and transformations of cyanamides, highlighting their importance in organic synthesis and medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanamide derivatives are influenced by their molecular structures. For example, the magnetic properties of azide/cyanate-bridged copper(II) compounds have been studied, revealing ferromagnetic interactions. These properties are determined by the coordination geometry of the metal ion and the nature of the bridging ligands, which in this case include cyanamide derivatives. Such studies contribute to our understanding of the physical properties of cyanamide-based materials and their potential applications .

Scientific Research Applications

-

Cycloaddition Chemistry

-

Aminocyanation Reactions

-

Electrophilic Cyanide-Transfer Agents

-

Radical and Coordination Chemistry

-

Agricultural Use

- Field : Agriculture

- Application : Cyanamide, under the trade name Dormex, is a common agricultural rest-breaking agent applied in spring to stimulate uniform opening of buds, early foliation and bloom .

- Results : Cyanamide can effectively compensate for the moderate lack of chilling units accumulated in the previous autumn and save the harvest that would otherwise be lost .

-

Materials and Biological Sciences

- Field : Materials and Biological Sciences

- Application : The organometallic complexes of cyanamide find application in materials sciences and more recently in the biological sciences .

- Method : Substituted cyanamides offer multiple coordination sites: (i) end on σ-bonding via the nitrile nitrogen (ii) side on π-bond via the nitrile group (iii) via the amine nitrogen and (iv) via the aromatic π .

- Results : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

-

Alcohol-Deterrent Drug

-

Production of Pharmaceuticals and Other Organic Compounds

properties

IUPAC Name |

3,4,5,6-tetrahydro-2H-azepin-7-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-6-10-7-4-2-1-3-5-9-7/h1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZZNASGPKRVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242996 | |

| Record name | Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- | |

CAS RN |

97482-07-0 | |

| Record name | Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.